molecular formula C17H14N2O2 B1519088 3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1177282-64-2

3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1519088
CAS No.: 1177282-64-2
M. Wt: 278.3 g/mol
InChI Key: DWSDXIBXFAPIAU-UHFFFAOYSA-N
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Description

3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid ( 1177282-64-2) is a high-purity chemical compound with a molecular formula of C17H14N2O2 and a molecular weight of 278.31 g/mol . This reagent belongs to the chemical class of biphenyl-pyrazole carboxylic acids, a scaffold recognized for its significant potential in medicinal chemistry and agrochemical research. The structure of this compound, featuring a biphenyl system linked to a methylated pyrazole ring with a carboxylic acid functional group, makes it a valuable intermediate for the synthesis of more complex molecules. Research into analogous pyrazole-carboxamide compounds has demonstrated their utility as potent Succinate Dehydrogenase Inhibitors (SDHIs), which can disrupt fungal mitochondrial respiration . Furthermore, structurally similar 5-(biphenyl-4-ylmethyl)pyrazole derivatives have been extensively studied and developed as potent AT1 selective angiotensin II receptor antagonists, indicating the high research value of this chemical class in the development of antihypertensive pharmaceuticals . This product is provided For Research Use Only and is a key building block for researchers working in drug discovery, agrochemical development, and chemical biology.

Properties

IUPAC Name

2-methyl-5-(4-phenylphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-19-16(17(20)21)11-15(18-19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSDXIBXFAPIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid generally involves:

  • Formation of a substituted pyrazole ring via condensation/cyclization of hydrazine derivatives with β-ketoesters or α,β-unsaturated esters.
  • Introduction of the biphenyl substituent at the 3-position of the pyrazole ring, often through palladium-catalyzed cross-coupling reactions such as the Heck reaction.
  • Functional group transformations including chlorination, hydrolysis, and acidification to yield the final carboxylic acid.

Preparation of Pyrazole Core and Carboxylic Acid Functionality

Step 1: Formation of Pyrazole Ester Intermediate

  • Starting from diethyl oxalate and methylhydrazine, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate can be synthesized by condensation at low temperatures (below 0°C), followed by solvent removal under reduced pressure.
  • This ester intermediate is crucial for subsequent functionalization and ring modifications.

Step 2: Chlorination and Hydrolysis

  • Chlorination of the pyrazole ester at the 4-position can be achieved using sulfuryl chloride (SO2Cl2) in dichloroethane under reflux conditions, yielding 4-chloro-substituted pyrazole esters.
  • Subsequent hydrolysis of the ester group under alkaline conditions (NaOH in water at 80°C) converts the ester to the corresponding carboxylic acid.

Step 3: Formation of Pyrazole Carbonyl Chloride

  • Treatment of the pyrazole carboxylic acid with thionyl chloride (SOCl2) in 1,2-dichloroethane under reflux produces the pyrazole carbonyl chloride intermediate, which is reactive for further substitution reactions.

Cyclization and Final Acid Formation

  • After biphenyl introduction, cyclization and ring closure are facilitated by condensation with methylhydrazine aqueous solutions under controlled low temperatures.
  • Acidification with hydrochloric acid (pH 1-2) precipitates the crude pyrazole carboxylic acid product, which can be purified by recrystallization from aqueous alcohol mixtures (e.g., 40% ethanol).
  • Catalysts such as sodium iodide or potassium iodide may be used to promote condensation and cyclization steps.

Representative Preparation Method (Summarized from Patent Literature)

Step Reagents & Conditions Description Yield / Purity
1. Substitution/Hydrolysis Alpha, beta-unsaturated ester + acid-binding agent + 2,2-difluoroacetyl halide (F or Cl) at low temperature; then alkali hydrolysis Formation of alpha-difluoroacetyl intermediate Not specified
2. Condensation/Cyclization Catalyst (NaI or KI) + methylhydrazine aqueous solution, low temperature condensation, reduced pressure and heating for cyclization Formation of crude pyrazole carboxylic acid Crude product with 95:5 isomer ratio
3. Acidification & Recrystallization Adjust pH to 1-2 with 2 M HCl, cool, stir 4 h, filter, wash, recrystallize from 40% ethanol Purification of final acid 75.8% yield, 99.6% HPLC purity

Key Research Findings and Observations

  • The isomeric purity of the pyrazole acid is critical; recrystallization improves the ratio of desired isomer to impurities (e.g., 95:5 ratio of 3-substituted to 5-substituted isomers).
  • Use of phase-transfer catalysts and bases such as cesium carbonate in palladium-catalyzed coupling enhances biphenyl substitution efficiency.
  • Low-temperature conditions during condensation steps prevent side reactions and improve yields.
  • Alcohol-water mixtures as recrystallization solvents provide optimal purification conditions, with ethanol being preferred for solubility and crystallization balance.

Comparative Table of Preparation Steps from Different Sources

Preparation Stage Method/Conditions (Source) Method/Conditions (Source) Method/Conditions (Source)
Pyrazole Ester Formation Reaction of alpha,beta-unsaturated ester with halide Condensation of diethyl oxalate with methylhydrazine at <0°C Not detailed
Chlorination Not specified SO2Cl2 in dichloroethane, reflux 2 h Not detailed
Hydrolysis Alkali hydrolysis after substitution NaOH in water, 80°C, 4 h Not detailed
Biphenyl Introduction Not specified Not specified Pd-catalyzed Heck reaction with biphenyl bromide, Cs2CO3
Cyclization Catalyst (NaI/KI), methylhydrazine, low temperature Methylhydrazine condensation below 0°C Not detailed
Purification Acidification, recrystallization from 40% ethanol Acidification, extraction, drying Column chromatography
Yield & Purity 75.8% yield, 99.6% purity 94% yield for ester intermediate 45% yield for biphenyl coupling product

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

Compound A : 5-{[1,1'-Biphenyl]-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid (CAS: 955964-50-8)
  • Key Differences :
    • Carboxylic acid at position 3 vs. position 5 in the target compound.
    • Substituent at position 1: 3-methylphenyl vs. methyl group.
  • The 3-methylphenyl group increases molecular weight (MW: ~348 g/mol) and lipophilicity (cLogP ~4.2) compared to the simpler methyl group (MW: ~318 g/mol, cLogP ~3.8) .
Compound B : 5-Biphenyl-4-yl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester (CAS: CTK6I9344)
  • Key Differences :
    • Methyl ester at position 3 vs. free carboxylic acid at position 5.
    • Phenyl group at position 1 vs. methyl group.
  • Impact: Esterification reduces acidity and increases membrane permeability, favoring prodrug applications.
Compound C : 3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid amide
  • Key Differences :
    • Amide at position 4 vs. carboxylic acid at position 5.
    • Chlorophenyl substituent at position 3 vs. biphenyl.
  • The chlorophenyl group offers electron-withdrawing effects, altering electronic distribution and reactivity compared to biphenyl .

Pharmacological and Physicochemical Comparisons

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) 318.34 348.38 374.41 355.80
cLogP 3.8 4.2 4.5 3.9
Water Solubility (mg/mL) 0.12 0.08 <0.01 0.15
pKa (Carboxylic Acid) 3.5 3.2 N/A (ester) N/A (amide)
  • Key Observations :
    • The biphenyl group in the target compound contributes to higher cLogP than Compound C but lower than Compound B.
    • Free carboxylic acids (target, Compound A) exhibit better aqueous solubility than ester/amide derivatives, critical for bioavailability .

Biological Activity

3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid, a member of the pyrazole family, has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structural features, including a biphenyl group, which enhances its interactions with biological targets.

  • Molecular Formula : C17H14N2O2
  • CAS Number : 1177282-64-2
  • Molar Mass : 278.31 g/mol

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds. A common method includes the reaction of 4-phenylphenylhydrazine with ethyl acetoacetate under acidic conditions, leading to the formation of the desired pyrazole derivative.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound has been studied for its potential as an enzyme inhibitor and receptor ligand, particularly in the context of anti-inflammatory and anticancer activities .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, related pyrazolo[1,5-a]quinazolines have demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies show that certain derivatives have IC50 values in the low micromolar range, indicating strong activity against inflammatory mediators .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. It has been found to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The biphenyl moiety may enhance its binding affinity to critical molecular targets involved in cancer progression .

Case Studies

StudyFindings
Study 1 Evaluated anti-inflammatory activity in a carrageenan-induced paw edema model; showed a reduction in edema by 39% without gastric ulcerogenic effects.
Study 2 Investigated the binding affinity of related compounds to mitogen-activated protein kinases (MAPKs) such as ERK2 and JNK3; indicated potential as therapeutic agents targeting these pathways.
Study 3 Assessed anticancer effects on several human cancer cell lines; demonstrated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Enzyme Inhibition : The compound acts as a selective inhibitor for COX enzymes with potential applications in treating inflammatory diseases .
  • Cellular Mechanisms : It modulates key signaling pathways involved in inflammation and cancer progression, including NF-kB and MAPK pathways .
  • Structure-Activity Relationship (SAR) : The presence of the biphenyl group is critical for enhancing biological activity, indicating that modifications to this structure can significantly influence efficacy .

Q & A

Q. What are the established synthetic routes for 3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves cyclocondensation reactions starting with biphenyl derivatives and pyrazole precursors. For example:

  • Step 1 : Cyclocondensation of a biphenyl hydrazine derivative with a β-keto ester (e.g., ethyl acetoacetate) to form the pyrazole ring .
  • Step 2 : Alkylation at the pyrazole N1 position using methyl iodide under basic conditions .
  • Step 3 : Hydrolysis of the ester group to yield the carboxylic acid functionality, often using NaOH or LiOH .
    Key intermediates should be characterized via NMR and IR spectroscopy to confirm regioselectivity and functional group integrity .

Q. How is the compound characterized structurally?

  • X-ray crystallography is used to resolve the 3D conformation, particularly for verifying biphenyl planarity and pyrazole ring geometry .
  • Spectral analysis :
    • ¹H/¹³C NMR : Peaks for biphenyl protons (δ 7.2–7.8 ppm), pyrazole protons (δ 6.5–7.0 ppm), and carboxylic acid protons (broad ~δ 12–13 ppm) .
    • FTIR : Stretching vibrations for C=O (carboxylic acid, ~1700 cm⁻¹) and aromatic C-H (~3100 cm⁻¹) .
  • Mass spectrometry confirms molecular weight (e.g., [M+H]⁺ for C₁₇H₁₄N₂O₂: theoretical m/z 294.11) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological targets?

  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Molecular docking identifies potential interactions with enzymes (e.g., cyclooxygenase-2) by simulating binding affinities to active sites .
  • ADMET prediction tools (e.g., SwissADME) assess pharmacokinetic properties, such as solubility (LogP ~2.5) and bioavailability .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response analysis : Compare IC₅₀ values under standardized assay conditions (e.g., cancer cell lines vs. primary cells) .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
  • Structural analogs : Test derivatives (e.g., methyl ester vs. carboxylic acid) to isolate the pharmacophore .

Q. How can regioselectivity challenges in pyrazole substitution be addressed?

  • Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic aromatic substitution .
  • Cross-coupling reactions : Use Suzuki-Miyaura coupling with biphenyl boronic acids to attach aryl groups selectively .
  • Microwave-assisted synthesis reduces side reactions by accelerating reaction kinetics (e.g., 80°C for 30 min vs. 24 hrs conventional) .

Methodological Challenges

Q. What experimental designs optimize yield in large-scale synthesis?

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
  • Catalyst screening : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ for coupling efficiency (e.g., 75% vs. 60% yield) .
  • Purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate high-purity product (>98%) .

Q. How do solvent polarity and pH affect the compound’s stability?

  • Stability studies :
    • Aqueous buffers : Degradation accelerates at pH > 7 due to carboxylate formation and hydrolysis .
    • Organic solvents : DMF or DMSO stabilizes the compound better than THF (half-life >72 hrs vs. 24 hrs) .
  • Lyophilization : Freeze-drying from tert-butanol/water mixtures preserves crystallinity and activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid

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